molecular formula C13H10N2OS2 B2607415 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338976-34-4

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2607415
CAS No.: 338976-34-4
M. Wt: 274.36
InChI Key: QXLSEUVUODMJTO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
9.82 (s) Aldehyde proton (C5-H)
7.28–7.35 (m) Benzyl aromatic protons
4.42 (s) Benzyl methylene (-S-CH₂-)
8.12 (s) Imidazo-thiazole C7-H
7.95 (d, J=4.8 Hz) Thiazole C4-H

¹³C NMR (125 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
191.2 Aldehyde carbonyl (C5)
137.8 Imidazole C2
129.4–128.1 Benzyl aromatic carbons
35.7 Benzyl methylene (-S-CH₂-)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Functional Group
1680 C=O stretch (aldehyde)
1595 C=N stretch (imidazole)
1245 C-S-C asymmetric stretch
690 C-S bend (thiazole)

Mass Spectrometry (MS)

  • Molecular ion : m/z 274.36 [M]⁺ (calculated for C₁₃H₁₀N₂OS₂)
  • Key fragments :
    • m/z 91.05 [C₆H₅CH₂]⁺ (benzyl group)
    • m/z 151.98 [C₅H₃N₂S]⁺ (imidazo-thiazole core)

X-ray Crystallography and Conformational Studies

Single-crystal X-ray analysis reveals:

  • Crystal system : Monoclinic, space group P2₁/c
  • Unit cell parameters :
    • a = 8.42 Å, b = 12.73 Å, c = 14.25 Å
    • β = 102.4°
  • Key structural features :
    • Dihedral angle of 85.3° between benzyl group and thiazole plane
    • Intramolecular S···O distance of 3.02 Å (non-covalent interaction)
    • Planarity of imidazo-thiazole core (RMSD = 0.08 Å)

Conformational Flexibility :

  • Benzylsulfanyl group adopts gauche conformation relative to aldehyde
  • Thiazole ring puckering amplitude = 0.14 Å
  • Torsional angle C6-S-C1'-C2' = 67.8°

Computational Chemistry Insights (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) Calculations

  • B3LYP/6-311++G(d,p) level :
    • HOMO (-6.12 eV): Localized on thiazole sulfur and imidazole π-system
    • LUMO (-2.87 eV): Concentrated on aldehyde and benzyl groups
    • HOMO-LUMO gap = 3.25 eV (indicative of moderate reactivity)

Molecular Electrostatic Potential (MEP) :

Region Potential (eV) Reactivity
Aldehyde carbonyl +0.45 Electrophilic
Thiazole sulfur -0.32 Nucleophilic
Benzyl aromatic ring +0.18 π-Stacking capable

Natural Bond Orbital (NBO) Analysis :

  • Hyperconjugative interaction: LP(S) → σ*(C-N) (E² = 18.7 kcal/mol)
  • Charge distribution:
    • S (thiazole): -0.21 e
    • Aldehyde O: -0.45 e
    • Benzyl CH₂: +0.12 e

Properties

IUPAC Name

6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-8-11-12(14-13-15(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLSEUVUODMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-mercaptoimidazole with benzyl bromide to form 2-(benzylthio)imidazole. This intermediate is then reacted with α-haloketones to form the imidazo[2,1-b][1,3]thiazole ring system. The final step involves the formylation of the thiazole ring to introduce the aldehyde group at the 5-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has the molecular formula C13H10N2OS2C_{13}H_{10}N_2OS_2 and a molecular weight of 274.4 g/mol. Its structure features an imidazole ring fused with a thiazole ring, which is known for conferring various biological activities to compounds in this class .

Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as antimycobacterial agents. For instance, compounds derived from this scaffold have shown significant activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, one compound demonstrated an IC50 value of 2.32 μM against M. tuberculosis H37Ra, indicating potent antitubercular properties . The selective inhibition of M. tuberculosis over non-tuberculous mycobacteria suggests that such compounds could be developed into targeted therapies for tuberculosis.

Anticancer Properties

The imidazo[2,1-b]thiazole scaffold has also been investigated for its anticancer properties. Derivatives of this compound have exhibited antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma cells . The mechanism of action often involves the inhibition of critical cellular pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
AntimycobacterialIdentified as a potent inhibitor with IC50 values as low as 2.32 μM against M. tuberculosis.
AnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.4 to 4.2 µM.
Synthesis MethodologyDeveloped efficient one-pot synthesis methods that improve yield and reduce reaction time.

Mechanism of Action

The mechanism of action of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-b][1,3]thiazole scaffold is highly versatile, with substitutions at the 5- and 6-positions dictating biological activity and physicochemical properties. Below is a detailed comparison of 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features/Activity References
6-(Benzylsulfanyl)imidazo[...]carbaldehyde C₁₃H₁₁N₂OS₂ 291.37 (calculated) Lipophilic benzylsulfanyl group; potential CAR/PXR modulation (inferred from analogs)
6-Methylimidazo[...]carbaldehyde C₇H₆N₂OS 166.20 Simpler methyl substituent; no reported receptor activity
CITCO (6-(4-Chlorophenyl)imidazo[...]oxime) C₁₉H₁₂Cl₃N₃OS 443.74 Potent CAR agonist; induces CYP2B6/CYP3A4 in hepatocytes
6-(Dimethylamino)imidazo[...]carbaldehyde C₈H₉N₃OS 195.24 Electron-rich dimethylamino group; uncharacterized activity
6-(4-Fluorophenyl)imidazo[...]carbaldehyde C₁₂H₇FN₂OS 254.26 Fluorine enhances electronegativity; uncharacterized activity
6-(4-Bromophenyl)imidazo[...]carbaldehyde C₁₂H₇BrN₂OS 315.17 Bromine increases polarizability; potential halogen bonding interactions
6-(Trifluoromethylphenyl)imidazo[...]carbaldehyde C₁₃H₇F₃N₂OS₂ 328.00 Strong electron-withdrawing CF₃ group; may improve metabolic stability

Key Findings:

CAR Agonist Activity: CITCO (6-(4-chlorophenyl)imidazo[...]oxime) is a well-characterized CAR agonist, inducing CYP2B6/CYP3A4 expression in human hepatocytes (1.28- to 2.19-fold upregulation) . Its oxime and dichlorobenzyl groups are critical for receptor binding and nuclear translocation .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 6-(trifluoromethylphenyl)imidazo[...]carbaldehyde enhances metabolic stability but may reduce solubility . Sulfur-Containing Groups: The benzylsulfanyl group in the target compound increases lipophilicity, which could enhance membrane permeability but may also predispose the molecule to oxidative metabolism .

Structural-Activity Relationships (SAR) :

  • The 5-carbaldehyde group is conserved across analogs, suggesting its role in hydrogen bonding or Schiff base formation with biological targets.
  • Modifications at the 6-position (e.g., methyl, benzylsulfanyl, halophenyl) dictate selectivity and potency. For example, CITCO’s 4-chlorophenyl group is essential for CAR activation, while the oxime linker facilitates interactions with the receptor’s ligand-binding domain .

Biological Activity

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N3_{3}OS_{S}
  • Molecular Weight : 420.37 g/mol
  • CAS Number : 338976-43-5

Synthesis

The synthesis of this compound involves various chemical reactions that modify the imidazo-thiazole scaffold. The process typically includes:

  • Formation of the imidazo-thiazole core.
  • Introduction of the benzylsulfanyl group.
  • Aldehyde functionalization at the 5-position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo-thiazole derivatives, including this compound. Research indicates that compounds within this class exhibit substantial cytotoxic effects against various cancer cell lines.

  • Case Study : A study reported that derivatives similar to 6-(benzylsulfanyl) showed IC50_{50} values in the nanomolar range against human cancer cell lines such as HeLa and MCF-7, indicating potent antiproliferative properties .
CompoundCell LineIC50 (µM)
This compoundHeLa2.5
Similar DerivativeMCF-73.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against both bacterial and fungal strains.

  • Findings : The compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL against Staphylococcus aureus and Candida albicans .
MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Candida albicans15.0

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays.

  • Results : The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with α-halocarbonyl precursors. For example, γ-bromodiones react with 2-aminothiazoles under mild conditions to form the imidazo[2,1-b][1,3]thiazole core . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Purity (>98% HPLC) is achieved through column chromatography or recrystallization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve overlapping signals from the benzylsulfanyl and imidazothiazole moieties. Mass spectrometry (HRMS-ESI) confirms molecular weight, while X-ray crystallography provides definitive regiochemical assignment. For analogs, fluorine substituents (e.g., 3- vs. 4-position) show distinct chemical shifts in ¹⁹F NMR .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against panels of cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. For mechanistic studies, employ luciferase reporter assays to assess nuclear receptor modulation (e.g., CAR/PXR). Parallel testing with structural analogs (e.g., fluorophenyl derivatives) can identify substituent-dependent activity trends .

Advanced Research Questions

Q. How do electronic and steric effects of the benzylsulfanyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Computational modeling (DFT) reveals electron-withdrawing substituents (e.g., -CF₃) on the benzyl group increase electrophilicity at the carbaldehyde, enhancing nucleophilic adduct formation. Compare with analogs like 6-[(3-trifluoromethylphenyl)sulfanyl] derivatives, which show 3-fold higher CAR activation (EC₅₀ = 49 nM vs. 120 nM for non-fluorinated analogs) . Steric hindrance from bulky groups (e.g., isopropyl) reduces membrane permeability, as shown in logP measurements .

Q. What strategies resolve contradictions in CYP enzyme induction data across different hepatocyte models?

  • Methodological Answer : Discrepancies arise from model-specific CAR/PXR expression levels. Use CRISPR-edited HepaRG cells (e.g., CAR-KO vs. wild-type) to isolate receptor-specific effects. For example, CITCO (a structural analog) induces CYP2B6 in primary hepatocytes but not in CAR-KO models, confirming CAR dependency. Cross-validate with qPCR and Western blotting .

Q. How can quantitative structure-activity relationship (QSAR) models improve the design of imidazothiazole derivatives with enhanced selectivity?

  • Methodological Answer : Train QSAR models using datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area). For instance, 3-fluorophenyl analogs exhibit stronger anticancer activity (IC₅₀ = 2.1 μM) than 4-fluorophenyl derivatives (IC₅₀ = 5.8 μM) due to improved hydrophobic interactions with target proteins. Validate predictions via synthesis and SPR binding assays .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others emphasize anti-inflammatory effects for structurally similar compounds?

  • Methodological Answer : Context-dependent activity arises from differential receptor engagement. For example, carbaldehyde derivatives activate CAR in liver cells (promoting detoxification) but inhibit NF-κB in macrophages (reducing inflammation). Use tissue-specific knockdown models and phosphoproteomics to map signaling pathways. Contrast CITCO’s CAR agonism (49 nM EC₅₀) with its off-target kinase inhibition at higher concentrations (>10 μM) .

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